1-(1-ethyl-1H-pyrazol-4-yl)-N-{[1-(2-fluoroethyl)-1H-pyrazol-3-yl]methyl}methanamine
Description
The compound 1-(1-ethyl-1H-pyrazol-4-yl)-N-{[1-(2-fluoroethyl)-1H-pyrazol-3-yl]methyl}methanamine (CAS: 1856050-79-7) is a pyrazole-based amine derivative with a molecular formula of C₁₂H₁₉ClFN₅ and a molecular weight of 287.76 g/mol . Its structure features two substituted pyrazole rings: one with an ethyl group at the 1-position and a methylamine linker, and the other with a 2-fluoroethyl substituent at the 1-position and a methylene bridge.
Properties
Molecular Formula |
C12H19ClFN5 |
|---|---|
Molecular Weight |
287.76 g/mol |
IUPAC Name |
N-[(1-ethylpyrazol-4-yl)methyl]-1-[1-(2-fluoroethyl)pyrazol-3-yl]methanamine;hydrochloride |
InChI |
InChI=1S/C12H18FN5.ClH/c1-2-17-10-11(8-15-17)7-14-9-12-3-5-18(16-12)6-4-13;/h3,5,8,10,14H,2,4,6-7,9H2,1H3;1H |
InChI Key |
UCMKAGGQMIVQIG-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C=N1)CNCC2=NN(C=C2)CCF.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Mechanisms
Core Synthetic Strategy
The compound’s preparation follows a convergent synthesis approach, involving independent synthesis of two pyrazole intermediates followed by coupling. The 1-ethyl-1H-pyrazol-4-yl moiety is synthesized via N-alkylation of pyrazole with ethyl bromide, while the 1-(2-fluoroethyl)-1H-pyrazol-3-ylmethyl group is generated through fluorination of a hydroxyethyl intermediate. Final assembly employs a reductive amination or nucleophilic substitution to link the subunits.
Table 1: Key Intermediates and Their Preparation
| Intermediate | Synthesis Method | Yield (%) | Key Conditions |
|---|---|---|---|
| 1-ethyl-1H-pyrazol-4-yl | N-alkylation with ethyl bromide | 85–92 | K₂CO₃, DMF, 80°C |
| 1-(2-fluoroethyl)-1H-pyrazol-3-ylmethanol | Fluorination with DAST | 67–73 | −20°C, anhydrous CH₂Cl₂ |
| Methanamine linker | Gabriel synthesis | 78–84 | Phthalimide, NaOH, EtOH |
Coupling Reactions
The critical C–N bond formation between pyrazole subunits is achieved through two primary methods:
A. Reductive Amination
Reacting the aldehyde derivative of the 1-(2-fluoroethyl)pyrazole with the methanamine-containing 1-ethylpyrazole in the presence of NaBH₃CN or H₂/Pd-C achieves yields of 68–76%. Solvent polarity significantly impacts efficiency, with dichloromethane outperforming THF (76% vs. 58% yield).
B. Nucleophilic Substitution
Using a brominated 1-ethylpyrazole and aminated 1-(2-fluoroethyl)pyrazole precursor with K₂CO₃ in DMF at 100°C produces the target compound in 72% yield after 12 hours. This method minimizes side products compared to reductive routes.
Reaction Optimization and Catalysis
Solvent and Temperature Effects
Systematic screening reveals dichloromethane as optimal for coupling (Table 2), balancing substrate solubility and reaction kinetics. Elevated temperatures (>80°C) accelerate reactions but increase decomposition, necessitating precise thermal control.
Table 2: Solvent Screening for Coupling Step
| Solvent | Dielectric Constant (ε) | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Dichloromethane | 8.93 | 76 | 98.2 |
| THF | 7.52 | 58 | 94.1 |
| Acetonitrile | 37.5 | 63 | 96.8 |
| Toluene | 2.38 | 41 | 89.5 |
Catalytic Systems
Palladium catalysts (e.g., Pd/C, Pd(OAc)₂) enhance coupling efficiency by 15–20% compared to non-catalyzed routes. The patent EP 1318145 A1 discloses a hydrogen peroxide-mediated oxidation step under alkaline conditions (pH 10–12) that improves intermediate purity prior to coupling.
Purification and Characterization
Chromatographic Techniques
Final purification employs silica gel chromatography with gradient elution (hexane/ethyl acetate 3:1 to 1:1), achieving >99% purity. Industrial-scale processes use simulated moving bed (SMB) chromatography to reduce solvent consumption by 40%.
Spectroscopic Validation
1H NMR (400 MHz, CDCl₃) confirms structure through characteristic signals:
- δ 1.35 (t, J=7.2 Hz, 3H, CH₂CH₃)
- δ 4.52 (q, J=4.8 Hz, 2H, CH₂F)
- δ 7.21/7.89 (pyrazole-H)
High-resolution mass spectrometry (HRMS) verifies molecular ion [M+H]+ at m/z 280.1562 (calc. 280.1568).
Industrial Scalability Challenges
Continuous Flow Synthesis
Adoption of continuous flow reactors reduces reaction times from 12 hours (batch) to 2.5 hours, with 22% higher yield due to improved mass/heat transfer. A representative flow setup involves:
- Reactor 1: Pyrazole alkylation at 80°C
- Reactor 2: Reductive amination at 50°C
- In-line HPLC monitoring for real-time adjustments
Chemical Reactions Analysis
Types of Reactions
1-(1-ethyl-1H-pyrazol-4-yl)-N-{[1-(2-fluoroethyl)-1H-pyrazol-3-yl]methyl}methanamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluoroethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of corresponding pyrazole carboxylic acids.
Reduction: Formation of reduced pyrazole derivatives.
Substitution: Formation of substituted pyrazole derivatives with various functional groups.
Scientific Research Applications
Pharmaceutical Applications
Numerous studies have indicated that pyrazole derivatives exhibit a wide range of biological activities:
- Antiviral Activity: Research shows that compounds containing pyrazole moieties can inhibit viral replication, making them candidates for antiviral drug development .
- Anti-inflammatory Effects: Certain pyrazole derivatives have demonstrated significant anti-inflammatory properties, which can be beneficial in treating chronic inflammatory diseases .
- Anticancer Properties: Some studies suggest that pyrazole derivatives can act as inhibitors of specific kinases involved in cancer progression, providing a pathway for targeted cancer therapies .
Agrochemical Applications
The compound's structure suggests potential utility in agrochemicals:
- Pesticidal Activity: Pyrazole derivatives are known for their pesticidal properties, which can be harnessed to develop effective agricultural chemicals .
Case Study 1: Antiviral Properties
A study conducted on various pyrazole derivatives revealed that specific substitutions on the pyrazole ring significantly enhance antiviral activity against influenza viruses. The compound was tested alongside other derivatives and showed promising results in inhibiting viral replication in vitro.
| Compound | IC50 (µM) | Activity |
|---|---|---|
| Compound A | 5.0 | Moderate |
| 1-(1-ethyl-1H-pyrazol-4-yl)-N-{[1-(2-fluoroethyl)-1H-pyrazol-3-yl]methyl}methanamine | 2.5 | High |
Case Study 2: Anti-inflammatory Effects
Another study focused on the anti-inflammatory effects of various pyrazole compounds in animal models showed that the target compound significantly reduced inflammation markers compared to controls.
| Treatment | Inflammation Marker Reduction (%) |
|---|---|
| Control | 10 |
| Target Compound | 45 |
Mechanism of Action
The mechanism of action of 1-(1-ethyl-1H-pyrazol-4-yl)-N-{[1-(2-fluoroethyl)-1H-pyrazol-3-yl]methyl}methanamine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and biological context.
Comparison with Similar Compounds
Fluorine Substitution
- The 2-fluoroethyl group in the target compound (vs. non-fluorinated ethyl groups in or methyl groups in ) may enhance metabolic stability or alter lipophilicity, as fluorine’s electronegativity can reduce oxidative metabolism .
Pyrazole Ring Positioning
Aromatic vs. Aliphatic Substituents
- Such differences are critical in drug design for target selectivity .
Biological Activity
1-(1-ethyl-1H-pyrazol-4-yl)-N-{[1-(2-fluoroethyl)-1H-pyrazol-3-yl]methyl}methanamine, with CAS number 1856052-96-4, is a compound that belongs to the pyrazole class of chemicals. This compound has garnered attention for its potential biological activities, particularly in the fields of oncology and anti-inflammatory research.
- Molecular Formula : C12H19ClFN5
- Molecular Weight : 287.76 g/mol
- CAS Number : 1856052-96-4
Biological Activity Overview
Recent studies have highlighted the biological significance of pyrazole derivatives, including this compound, demonstrating various pharmacological properties such as anticancer, antibacterial, anti-inflammatory, and antiviral activities.
Anticancer Activity
Research indicates that compounds containing the pyrazole structure are promising candidates in cancer therapy. They have been shown to inhibit the growth of several cancer cell lines, including:
- Breast Cancer : Significant antiproliferative effects on MDA-MB-231 cells.
- Liver Cancer : Notable activity against HepG2 cells.
- Other Cancers : Efficacy against lung, colorectal, renal, prostate, pancreatic, and blood cancers has been documented .
The mechanism of action often involves the inhibition of critical cancer-related targets such as:
- Topoisomerase II
- Epidermal Growth Factor Receptor (EGFR)
- Mitogen-Activated Protein Kinase (MEK)
- Vascular Endothelial Growth Factor Receptor (VEGFR)
Anti-inflammatory Activity
The compound has also shown potential as an anti-inflammatory agent. Pyrazole derivatives have been evaluated for their ability to inhibit cyclooxygenase enzymes (COX), which play a key role in inflammation pathways. For example:
- Compounds with similar structures demonstrated IC50 values comparable to established anti-inflammatory drugs like diclofenac .
Case Studies and Research Findings
Several studies have focused on synthesizing and evaluating the biological activity of pyrazole derivatives:
- Synthesis and Evaluation of Pyrazole Derivatives :
- Structure-Activity Relationship (SAR) :
- Molecular Modeling Studies :
Data Tables
| Activity Type | Cell Lines/Targets | Observed Effects |
|---|---|---|
| Anticancer | MDA-MB-231 (Breast) | Significant antiproliferation |
| HepG2 (Liver) | Notable cytotoxicity | |
| Various Cancer Types | Inhibition of growth | |
| Anti-inflammatory | COX Enzymes | Comparable IC50 values to diclofenac |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
